molecular formula C19H18BrN5O2 B2367271 [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone CAS No. 2380059-89-0

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone

Cat. No.: B2367271
CAS No.: 2380059-89-0
M. Wt: 428.29
InChI Key: WBOLEZPCSYOENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a quinoxaline derivative that has been synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in DNA replication and cell division. Furthermore, the anti-inflammatory and analgesic effects of the compound are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, the compound has been shown to have antioxidant properties. It has also been found to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone in lab experiments is its potent antitumor activity. This makes it a useful compound for studying the mechanisms of tumor growth and development. Additionally, the compound's anti-inflammatory and analgesic effects make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for the study of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone. One potential direction is to further investigate the compound's mechanism of action, particularly with regard to its antitumor activity. Additionally, the compound's potential applications in the treatment of neurological disorders such as Parkinson's disease could be further explored. Finally, the development of new drugs based on the structure of this compound could be a promising avenue for future research.

Synthesis Methods

The synthesis of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone involves the reaction of 6-chloroquinoxaline with 5-bromopyrimidine-2-carboxylic acid, followed by the reaction of the resulting compound with piperidine-1-carboxaldehyde. The final product is obtained by the reaction of the intermediate compound with 2-(hydroxymethyl)phenylboronic acid. This method has been optimized to obtain a high yield of the desired compound.

Scientific Research Applications

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit potent antitumor activity in various cancer cell lines. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O2/c20-15-9-23-19(24-10-15)27-12-13-2-1-7-25(11-13)18(26)14-3-4-16-17(8-14)22-6-5-21-16/h3-6,8-10,13H,1-2,7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOLEZPCSYOENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)COC4=NC=C(C=N4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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